17beta(H)-28-NORLUPANE
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Overview
Description
17beta(H)-28-NORLUPANE is a complex organic compound belonging to the class of lupane-type triterpenoids. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound is characterized by a tetracyclic triterpene backbone, which is a common feature among lupane derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17beta(H)-28-NORLUPANE typically involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route often includes cyclization reactions, functional group modifications, and stereochemical control to achieve the desired configuration. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the lupane skeleton.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation or plant cell culture techniques, to produce the compound in larger quantities. These methods are often preferred due to their sustainability and cost-effectiveness compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: 17beta(H)-28-NORLUPANE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products: The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation of a hydroxyl group may yield a ketone, while reduction of a double bond may produce a saturated hydrocarbon.
Scientific Research Applications
17beta(H)-28-NORLUPANE has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex triterpenoids and as a model compound for studying triterpene biosynthesis.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its anti-inflammatory, anticancer, and antiviral properties. Studies have shown that lupane derivatives can inhibit the growth of cancer cells and reduce inflammation.
Industry: Utilized in the development of cosmetics and skincare products due to its potential antioxidant and skin-protective effects.
Mechanism of Action
The mechanism of action of 17beta(H)-28-NORLUPANE involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation. The compound’s effects are often mediated through its ability to modulate signaling pathways, such as the NF-κB pathway, which plays a crucial role in regulating immune responses and cell survival.
Comparison with Similar Compounds
Betulin: Another lupane-type triterpenoid with similar biological activities.
Lupeol: Known for its anti-inflammatory and anticancer properties.
Betulinic Acid: A derivative of betulin with potent anticancer effects.
Uniqueness: 17beta(H)-28-NORLUPANE is unique due to its specific stereochemistry and functional group arrangement, which contribute to its distinct biological activities. Compared to other similar compounds, it may exhibit different potency or selectivity towards certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene;(1S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H50/c2*1-19(2)21-10-9-20-13-17-28(6)22(25(20)21)11-12-24-27(5)16-8-15-26(3,4)23(27)14-18-29(24,28)7/h2*19-25H,8-18H2,1-7H3/t20-,21+,22-,23+,24-,25-,27+,28-,29-;20-,21-,22+,23-,24+,25+,27-,28+,29+/m10/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGTVIDBFLMZAM-MOSGLEPHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C.CC(C)C1CCC2C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H]2[C@H]1[C@H]3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C.CC(C)[C@@H]1CC[C@@H]2[C@H]1[C@H]3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H100 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.